4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(4-fluoro-3-nitrophenyl)benzamide
Description
4-(1,1-Dioxo-1λ⁶,2-thiazinan-2-yl)-N-(4-fluoro-3-nitrophenyl)benzamide is a benzamide derivative featuring a 1,1-dioxothiazinane ring and a 4-fluoro-3-nitrophenyl substituent. The compound’s structure combines a sulfonamide-like moiety (via the dioxothiazinane group) with electron-withdrawing nitro and fluorine substituents, which may enhance its metabolic stability and binding affinity in biological systems .
Properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(4-fluoro-3-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O5S/c18-15-8-5-13(11-16(15)21(23)24)19-17(22)12-3-6-14(7-4-12)20-9-1-2-10-27(20,25)26/h3-8,11H,1-2,9-10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORYWLFZWYWJHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(4-fluoro-3-nitrophenyl)benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H12F N3O4S
- Molecular Weight : 319.32 g/mol
- Physical Form : Powder
- Purity : ≥95%
Antimicrobial Properties
Recent studies have indicated that compounds containing thiazine moieties exhibit significant antimicrobial activity. The thiazine ring in this compound is believed to contribute to its ability to inhibit bacterial growth. For instance, a study demonstrated that derivatives of thiazine showed potent activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research has shown that benzamide derivatives can induce apoptosis in cancer cells. A study focusing on similar compounds revealed that they could effectively inhibit cell proliferation in human cancer cell lines by activating caspase pathways .
Table 1: Summary of Biological Activities
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Enzymes : The presence of the thiazine ring suggests potential inhibition of key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Apoptosis Induction : The benzamide structure is known to interact with cellular signaling pathways that lead to programmed cell death.
- Cytokine Modulation : There is evidence suggesting that this compound may modulate inflammatory responses by affecting cytokine release.
Case Studies
Several case studies have explored the efficacy of similar compounds:
- A study published in the Journal of Medicinal Chemistry highlighted a series of thiazine derivatives with promising results against resistant bacterial strains .
- Another investigation focused on the anticancer properties of benzamide derivatives, demonstrating their ability to reduce tumor size in xenograft models .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds with thiazolidine and thiazine moieties exhibit significant antimicrobial properties. The presence of the nitrophenyl group in this compound enhances its interaction with bacterial enzymes, potentially leading to effective treatments against resistant bacterial strains. Studies have shown that derivatives of thiazolidine can inhibit the growth of various pathogens, making them candidates for new antibiotic therapies .
Anti-inflammatory Properties
The anti-inflammatory potential of the compound is linked to its ability to inhibit specific pathways involved in inflammatory responses. Thiazine derivatives have been shown to modulate nitric oxide production and cytokine release, which are critical in the inflammatory process. This property suggests that the compound could be developed into a therapeutic agent for conditions like arthritis or chronic inflammatory diseases .
Cancer Research
Preliminary studies suggest that thiazolidine derivatives can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death. Further research is needed to establish the efficacy and safety of this compound in clinical settings for cancer treatment .
Agricultural Applications
Pesticidal Properties
The compound's structure allows it to interact with biological systems in pests, potentially serving as a novel pesticide. Research has indicated that compounds with similar structures can disrupt metabolic pathways in insects, leading to their mortality. The development of eco-friendly pesticides is crucial due to increasing resistance to conventional chemicals; hence, this compound could play a role in integrated pest management strategies .
Plant Growth Regulation
Studies have shown that certain thiazolidine derivatives can act as plant growth regulators, promoting growth and enhancing stress tolerance in crops. This application is particularly relevant in the context of sustainable agriculture where reducing chemical inputs is essential for environmental health .
Material Sciences
Polymer Chemistry
The unique chemical properties of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(4-fluoro-3-nitrophenyl)benzamide make it a candidate for use in polymer synthesis. Its ability to form stable bonds with various substrates can be exploited in creating advanced materials with specific properties such as increased durability or resistance to environmental factors .
Nanotechnology
In nanotechnology, compounds like this one can be utilized for the development of nanocarriers for drug delivery systems. Their ability to encapsulate drugs and release them at targeted sites enhances therapeutic efficacy while minimizing side effects. Ongoing research aims to explore these applications further by examining the interactions at the molecular level.
Summary Table of Applications
| Application Area | Potential Uses | Relevant Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents, anti-inflammatory drugs | Significant inhibition of bacterial growth observed |
| Cancer treatment | Induction of apoptosis in cancer cells | |
| Agricultural Science | Eco-friendly pesticides | Disruption of metabolic pathways in pests |
| Plant growth regulators | Enhanced growth and stress tolerance | |
| Material Sciences | Polymer synthesis | Creation of durable materials |
| Nanotechnology | Development of drug delivery systems |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights structural differences between the target compound and analogous benzamide derivatives:
Key Observations :
- Electron-Withdrawing Groups : The target compound’s nitro and fluorine substituents enhance polarity and may improve binding to aromatic pockets in proteins, similar to the trifluoromethyl group in .
- Sulfone vs.
- Heterocyclic Variations : Compounds like BJ06780 incorporate oxazolopyridine, which may confer π-π stacking interactions absent in the target compound’s structure .
Spectral Signatures :
- IR Spectroscopy : The absence of C=O stretches (~1660–1682 cm⁻¹) in triazole derivatives contrasts with the target compound’s amide C=O band (~1680 cm⁻¹, inferred). The nitro group’s asymmetric stretch (~1520 cm⁻¹) would further distinguish it from CF₃-containing analogs .
- ¹H-NMR : Aromatic protons in the 4-fluoro-3-nitrophenyl group would resonate downfield (δ 8.0–8.5 ppm), similar to nitro-substituted benzamides in .
Table 2: Suggested Modifications for Enhanced Efficacy
Q & A
Basic: What are the critical parameters for optimizing the synthesis of 4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)-N-(4-fluoro-3-nitrophenyl)benzamide?
The synthesis of this compound involves multi-step reactions requiring precise control of:
- Temperature : Reactions often proceed optimally between 60–80°C, as deviations can lead to side products (e.g., incomplete amidation or sulfone formation) .
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethers (THF) are used for coupling reactions .
- Reaction time : Extended times (12–24 hours) are typical for cyclization steps involving the thiazinan moiety .
Key reagents include coupling agents (EDC/HOBt) for amide bond formation and sodium borohydride for selective reductions . Monitoring via TLC and purification via column chromatography are standard .
Basic: Which analytical techniques are recommended for structural characterization of this compound?
- NMR Spectroscopy : H and C NMR are critical for confirming the benzamide core, thiazinan sulfone group, and nitro/fluoro substituents. For example, the sulfone group (SO₂) resonates near δ 3.5–4.5 ppm in H NMR .
- Mass Spectrometry (ESI-MS) : Provides molecular ion confirmation (e.g., [M+H]⁺ for C₁₈H₁₆FN₃O₅S, expected m/z ≈ 405.08) .
- IR Spectroscopy : Key peaks include C=O (amide, ~1650 cm⁻¹) and S=O (sulfone, ~1150–1300 cm⁻¹) .
Basic: What in vitro assays are used to screen the biological activity of this compound?
- Enzyme inhibition assays : Fluorogenic substrates measure inhibition of targets like Factor XIa (IC₅₀ values in micromolar ranges, as seen in related thiazinan derivatives) .
- Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions may arise from assay variability or structural analogs. Mitigation strategies include:
- Standardized protocols : Replicate assays under identical conditions (e.g., pH 7.4 buffer, 37°C) .
- Structure-activity relationship (SAR) studies : Compare activity of analogs (e.g., replacing the 4-fluoro-3-nitrophenyl group with 4-chloro-3-aminophenyl) to isolate functional group contributions .
- Statistical validation : Use ANOVA or dose-response curve fitting to confirm significance (p < 0.05) .
Advanced: What strategies are effective for improving the pharmacokinetic profile of this compound?
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and oral bioavailability .
- Formulation optimization : Use liposomal encapsulation or PEGylation to prolong half-life .
- Metabolic stability assays : Liver microsome studies identify metabolic hotspots (e.g., nitro group reduction) for targeted modification .
Advanced: How can the mechanism of action for this compound’s enzyme inhibition be elucidated?
- X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., Factor XIa) to identify binding interactions (e.g., hydrogen bonds with the sulfone group) .
- Molecular dynamics simulations : Model binding stability and conformational changes over time (e.g., 100-ns simulations) .
- Site-directed mutagenesis : Validate key residues (e.g., Ser214 in Factor XIa) via alanine scanning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
